2-Ethylbenzofuran
Overview
Description
2-Ethylbenzofuran is a chemical compound with the molecular formula C10H10O . It has a molecular weight of 146.19 g/mol . It is a colorless to pale yellow transparent liquid .
Synthesis Analysis
The usual method for the synthesis of 2-ethylbenzofuran uses salicylaldehyde as the starting material, which is heated together with 1-chloroacetone under basic conditions to give 2-acetylbenzofuran. This is followed by a Wolff-Kishner reduction forming 2-ethylbenzofuran . Other methods use benzofuran as the starting material .
Molecular Structure Analysis
The molecular structure of 2-Ethylbenzofuran consists of a benzofuran ring with an ethyl group attached to the 2-position . The InChI string representation of the molecule is InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
.
Chemical Reactions Analysis
Benzofuran and its derivatives, including 2-Ethylbenzofuran, are widely used for industrial purposes and also exhibit a broad range of biological activities . They are used in the synthesis of benzofurans as potential antianginal agents . They are also used in the preparation of 2-arylpyridines that are used in the synthesis of complexes with physical properties .
Physical And Chemical Properties Analysis
2-Ethylbenzofuran has a density of 1.0±0.1 g/cm³ . Its boiling point is 210.0±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.8±3.0 kJ/mol . The flash point is 78.2±5.5 °C . The index of refraction is 1.574 . The molar refractivity is 45.9±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 1 freely rotating bond . The polar surface area is 13 Ų . The polarizability is 18.2±0.5 10^-24 cm³ . The surface tension is 36.3±3.0 dyne/cm . The molar volume is 139.2±3.0 cm³ .
Scientific Research Applications
Medicinal Chemistry and Pharmacology :
- 2-Ethylbenzofuran derivatives have been studied for their potential as antitumor agents, particularly in inhibiting tubulin polymerization. This activity was observed in certain dihydrobenzofuran lignans and related compounds, showing promise against leukemia and breast cancer cell lines (Pieters et al., 1999).
- Another study focused on the enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, a precursor to (+)-efaroxan. This compound has potential applications in treating neurodegenerative diseases, migraine, and type II diabetes (Silveira & Coelho, 2005).
- The synthesis of (2-ethylbenzofuran-3-yl)(substituted-phenyl)methanone compounds was investigated for their inhibitory activity on the human uric acid transporter hURAT1, suggesting potential therapeutic applications in conditions related to uric acid transport (Wempe et al., 2011).
Environmental Science :
- Studies on ethylparaben, a compound structurally related to 2-Ethylbenzofuran, have investigated its removal from aqueous solutions using Emulsion Liquid Membrane (ELM) techniques. This research highlights its importance in environmental remediation and the elimination of endocrine disruptors from water sources (Kohli et al., 2018).
Organic Chemistry :
- The acetylation of 2,3-dimethylbenzofuran, a related compound, was studied to understand the reaction pathways and potential rearrangement of methyl groups. This research aids in the understanding of complex organic synthesis processes (Baciocchi et al., 1978).
- Innovative synthesis methods have been developed for creating 2-Arylbenzofuran derivatives from aryl halides and 2-halophenols. This research contributes to the broader field of heterocyclic chemistry, providing insights into new synthetic routes for complex organic molecules (Bosiak, 2016).
properties
IUPAC Name |
2-ethyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYAEZMOHLVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062857 | |
Record name | Benzofuran, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzofuran | |
CAS RN |
3131-63-3 | |
Record name | 2-Ethylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3131-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzofuran, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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